molecular formula C8H13N3S B2357326 2-(1-Piperidinyl)-1,3-Thiazol-4-Amine CAS No. 754954-64-8

2-(1-Piperidinyl)-1,3-Thiazol-4-Amine

Cat. No. B2357326
M. Wt: 183.27
InChI Key: UXCNXLNTJSYWJW-UHFFFAOYSA-N
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Description

“2-(1-Piperidinyl)-1,3-Thiazol-4-Amine” is a compound that contains a piperidine moiety. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature. Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

  • Antihistaminic Activity : N-(4-piperidinyl)-1H-benzimidazol-2-amines, structurally related to 2-(1-Piperidinyl)-1,3-Thiazol-4-Amine, were synthesized and showed significant in vitro and in vivo antihistaminic activity. These compounds demonstrated potent antihistamine properties after oral administration in animal studies (Janssens et al., 1985).

  • Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, including structures similar to 2-(1-Piperidinyl)-1,3-Thiazol-4-Amine, were synthesized and evaluated as anticancer agents. Certain compounds in this series demonstrated strong anticancer activities (Rehman et al., 2018).

  • Hypoglycemic Agents : Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, which include structural motifs similar to 2-(1-Piperidinyl)-1,3-Thiazol-4-Amine, were synthesized and evaluated as glucokinase activators. They showed potential as dual-acting hypoglycemic agents (Song et al., 2011).

  • Antimicrobial Activities : Compounds containing piperidinyl-thiazole structures demonstrated antimicrobial activities. For instance, penicillanic acid or cephalosporanic acid derivatives with 1,3-thiazole nucleus showed moderate antimicrobial activity against various microorganisms (Başoğlu et al., 2013).

  • Anti-Arrhythmic Activity : Piperidine-based 1,3-thiazole derivatives were synthesized and evaluated for their anti-arrhythmic activity, indicating the potential of thiazole derivatives in cardiovascular therapeutics (Abdel‐Aziz et al., 2009).

  • Corrosion Inhibition : Thiazole derivatives, including structures similar to 2-(1-Piperidinyl)-1,3-Thiazol-4-Amine, were studied for their corrosion inhibition performance on iron surfaces, demonstrating their potential application in material science (Kaya et al., 2016).

properties

IUPAC Name

2-piperidin-1-yl-1,3-thiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c9-7-6-12-8(10-7)11-4-2-1-3-5-11/h6H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCNXLNTJSYWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Piperidinyl)-1,3-Thiazol-4-Amine

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